Ethyl hexanoate
Overview
Description
Ethyl hexanoate, also known as ethyl caproate, is an ester formed from the condensation of hexanoic acid and ethanol. It is a colorless liquid with a fruity aroma reminiscent of apple peel. This compound is commonly found in various fruits and is used extensively in the flavor and fragrance industries due to its pleasant scent .
Mechanism of Action
Target of Action
Ethyl hexanoate is primarily targeted in the production of flavors and fragrances . It is a key flavor compound in strong-flavor Baijiu, a traditional Chinese liquor . The compound’s primary role is to impart a fruity aroma, similar to apple peel , enhancing the sensory experience of the products it is used in.
Mode of Action
This compound is an ester that results from the condensation of hexanoic acid and ethanol . This reaction is typically catalyzed by an acid . In the presence of a dilute acid such as dilute hydrochloric acid or dilute sulfuric acid, the ester reacts with water to produce ethanoic acid and ethanol . This reaction is reversible, and an equilibrium mixture is produced containing all four substances .
Biochemical Pathways
The synthesis of this compound involves the esterification of hexanoic acid and ethanol . This process is part of the broader ester and higher alcohol production pathways in yeast fermentation . The formation of esters like this compound is catalyzed by acyl-coenzyme A/ethanol O-acyltransferases .
Pharmacokinetics
This suggests that this compound could potentially diffuse through the plasma membrane into the fermenting medium .
Result of Action
The primary result of this compound’s action is the imparting of a fruity aroma to the products it is used in . In the context of Baijiu production, a high yield of this compound contributes to the unique flavor profile of the liquor .
Action Environment
The production of this compound can be influenced by various environmental factors. In the context of Baijiu production, the fermentation process is carried out under anaerobic conditions . The strain of yeast used, the moisture and alcohol contents of the fermented grains, and the presence of reducing sugar and crude starch can all impact the yield of this compound .
Biochemical Analysis
Biochemical Properties
Ethyl hexanoate participates in various biochemical reactions. It is synthesized mainly through the alcohol acyltransferase pathway . In this pathway, acyl-coenzyme A and alcohol are synthesized under the catalytic action of the enzyme Eht1p . The strain Candida sp. ZY002, which has a high yield of this compound, has been identified and used in the brewing industry .
Cellular Effects
The effects of this compound on cells are primarily observed in the context of fermentation processes. For instance, in the yeast Candida sp. ZY002, the presence of this compound not only improves the moisture and alcohol contents of fermented grains but also diminishes the presence of reducing sugar and crude starch . Furthermore, it notably amplifies the abundance of flavor compounds .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. It is synthesized through the alcohol acyltransferase pathway, where acyl-coenzyme A and alcohol are synthesized under the catalytic action of Eht1p . This process results in the production of this compound, contributing to the unique flavor profile of certain beverages.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, in the production of Baijiu, a Chinese liquor, the content of this compound synthesized by Candida sp. ZY002 can be as high as 170.56 mg/L under optimal fermentation conditions . This indicates that the production of this compound can be controlled and optimized in a laboratory setting.
Metabolic Pathways
This compound is involved in the alcohol acyltransferase pathway . In this pathway, acyl-coenzyme A and alcohol are synthesized under the catalytic action of Eht1p, leading to the production of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl hexanoate is typically synthesized through the esterification of hexanoic acid with ethanol. This reaction is catalyzed by acids such as sulfuric acid or para-toluene-sulfonic acid. The reaction conditions often involve heating the mixture under reflux to drive the reaction to completion .
Industrial Production Methods: In industrial settings, this compound can be produced enzymatically using lipases. This method is preferred as it avoids the use of harsh chemical catalysts and can be performed under solvent-free conditions. For instance, using Candida antarctica lipase-B, a high conversion rate can be achieved at optimal conditions of 50°C, with an enzyme dose of 2%, and a molar ratio of acid to alcohol of 1:3 .
Chemical Reactions Analysis
Types of Reactions: Ethyl hexanoate primarily undergoes hydrolysis and transesterification reactions.
Common Reagents and Conditions:
Transesterification: This reaction involves the exchange of the ethyl group with another alcohol in the presence of a catalyst, forming a different ester.
Major Products:
Hydrolysis: Hexanoic acid and ethanol.
Transesterification: Various esters depending on the alcohol used.
Scientific Research Applications
Ethyl hexanoate has diverse applications in scientific research:
Chemistry: Used as a standard in gas chromatography for the analysis of volatile compounds.
Biology: Studied for its role in the aroma profile of fruits and its biosynthesis in plants.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Widely used in the flavor and fragrance industry to impart fruity notes to products.
Comparison with Similar Compounds
- Ethyl acetate
- Ethyl butyrate
- Ethyl propionate
- Ethyl benzoate
Ethyl hexanoate’s distinct aroma and its applications in various industries highlight its importance and versatility as a chemical compound.
Properties
IUPAC Name |
ethyl hexanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-3-5-6-7-8(9)10-4-2/h3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHZIWNPUGXLXDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3021980 | |
Record name | Ethyl hexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3021980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless to yellowish liquid with a pleasant odor; [Merck Index] Colorless liquid; [Alfa Aesar MSDS], Colourless liquid with a wine-like odour | |
Record name | Hexanoic acid, ethyl ester | |
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Record name | Ethyl hexanoate | |
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Record name | Ethyl hexanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040209 | |
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Record name | Ethyl hexanoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/316/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
166.00 to 168.00 °C. @ 760.00 mm Hg | |
Record name | Ethyl hexanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040209 | |
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Solubility |
0.629 mg/mL at 25 °C, Soluble in most fixed oils and in propylene glycol, insoluble in water and glycerol, 1ml in 2ml 70% ethanol (in ethanol) | |
Record name | Ethyl hexanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040209 | |
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Record name | Ethyl hexanoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/316/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
0.867-0.871 | |
Record name | Ethyl hexanoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/316/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Vapor Pressure |
1.56 [mmHg] | |
Record name | Ethyl hexanoate | |
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CAS No. |
123-66-0 | |
Record name | Ethyl hexanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=123-66-0 | |
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Record name | Ethyl caproate | |
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Record name | Ethyl caproate | |
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Record name | Hexanoic acid, ethyl ester | |
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Record name | Ethyl hexanoate | |
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Record name | Ethyl hexanoate | |
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Record name | ETHYL CAPROATE | |
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Record name | Ethyl hexanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040209 | |
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Melting Point |
-67.5 °C | |
Record name | Ethyl hexanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040209 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Ethyl hexanoate primarily known for?
A1: this compound is an ester prized for its fruity aroma, often described as pineapple-like, apple-like, or reminiscent of anise. []
Q2: How does this compound contribute to the aroma of various fruits?
A2: Research shows this compound is a significant contributor to the aroma profiles of fruits like pineapple [], African medlar (Vangueria infausta) [, ], and strawberries. []
Q3: How does this compound impact the sensory experience of different beverages?
A3: this compound is a key flavor compound in alcoholic beverages like Chinese liquor (Baijiu) [], Japanese sake [], and various wines, contributing to their fruity and complex aroma profiles. [, , ] In beer, excessive levels can lead to undesirable fruity flavor defects. []
Q4: Is there any interaction between this compound and other aroma compounds?
A4: Yes, sensory studies reveal that this compound can mask the perception of linalool (floral aroma) and ethyl acetate (glue-like aroma) in alcoholic beverages. [] Conversely, acetaldehyde and low levels of ethyl acetate can enhance the fruity perception of this compound. []
Q5: How do different yeast strains influence the production of this compound in alcoholic beverages?
A5: Various Saccharomyces cerevisiae strains exhibit varying capacities to produce this compound during fermentation, influencing the final aroma profile of the beverage. Factors like temperature and inoculum quantity further impact ester production. []
Q6: How do storage conditions affect this compound levels in beverages?
A6: Studies show that prolonged storage at high temperatures can significantly reduce the concentration of this compound in fruit spirits. [] Low pH can also lead to a decrease in this compound levels over time. [, ]
Q7: What are the common methods for this compound synthesis?
A7: this compound can be synthesized via chemical esterification of hexanoic acid and ethanol using catalysts like solid superacid H3PW12O40 [], SO2-4/TiO2/La3+ [], and sodium bisulfate complex catalysts []. Alternatively, enzymatic synthesis using immobilized lipase from Rhizomucor miehei offers a more environmentally friendly approach. [, ]
Q8: What factors influence the efficiency of enzymatic synthesis of this compound?
A8: Factors like substrate concentration, temperature, and the presence of inhibitors can significantly impact the yield of this compound during enzymatic synthesis. For instance, high concentrations of hexanoic acid can inhibit Rhizomucor miehei lipase. []
Q9: Can this compound be produced through transesterification?
A9: Yes, research demonstrates that this compound can be synthesized by transesterification of hexanoic acid using ethyl caprate and ethyl acetate as co-substrates in the presence of Candida antarctica lipase (Novozyme 435). []
Q10: What is the molecular formula and weight of this compound?
A10: The molecular formula of this compound is C8H16O2, and its molecular weight is 144.21 g/mol.
Q11: Is there any spectroscopic data available for this compound?
A11: Yes, detailed vibrational spectra of this compound have been calculated using density functional theory (DFT) with the B3LYP complex function. The normal Raman spectrum (NRS) and infrared spectrum (IR) have been analyzed and assigned based on these calculations. []
Q12: How does this compound interact with different materials?
A13: Research shows that electron beam irradiation can alter the sorption behavior of this compound in ethylene/vinyl acetate copolymer (EVA) films. The diffusion coefficient of this compound increased with increasing irradiation dose, while its sorption was depressed. []
Q13: How does this compound influence the properties of food matrices?
A14: Studies on carrageenan matrices indicated that the structure level of the matrix had a minimal influence on the diffusion properties of this compound. [] Additionally, the presence of this compound and other aroma compounds can impact the aroma release and rheological properties of food products like strawberry-flavored fat-free stirred yogurt during storage. []
Q14: Are there any known biological interactions of this compound?
A15: Research has shown that this compound acts as a repellent to the earthworm species Dendrobaena veneta. [] This suggests a potential role of this compound in influencing soil ecology and earthworm behavior.
Q15: How does this compound impact the environment?
A15: While specific information on the environmental impact and degradation of this compound is limited within the provided research papers, understanding its fate and effects on ecosystems requires further investigation.
Q16: What are the main applications of this compound?
A17: this compound is widely used in the food and beverage industry as a flavoring agent, particularly for its fruity and pineapple-like aroma. [, ] It also finds applications in perfumes, cosmetics, and other industries requiring fragrance enhancement.
Q17: What are the future research directions for this compound?
A17: Further research on this compound can explore:
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